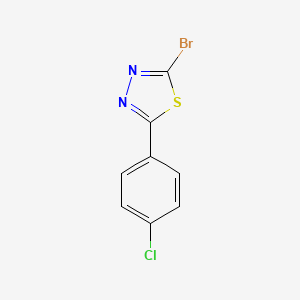

2-Bromo-5-(4-chlorophenyl)-1,3,4-thiadiazole

Description

The field of heterocyclic chemistry is a cornerstone of medicinal chemistry, providing a vast array of molecular frameworks for the development of new therapeutic agents. Among these, five-membered aromatic rings containing multiple heteroatoms, such as the 1,3,4-thiadiazole (B1197879) nucleus, are of significant interest. The compound 2-bromo-5-(4-chlorophenyl)-1,3,4-thiadiazole represents a specific example of a disubstituted 1,3,4-thiadiazole, featuring halogen substituents that are often introduced to modulate the physicochemical and biological properties of the core scaffold.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-(4-chlorophenyl)-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2S/c9-8-12-11-7(13-8)5-1-3-6(10)4-2-5/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCYOCBCOIDTQRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(S2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 2 Bromo 5 4 Chlorophenyl 1,3,4 Thiadiazole

Precursor Synthesis and Derivatization Strategies

The assembly of the target compound begins with the synthesis of essential building blocks that contain the substituted phenyl ring and the reactive moieties required for ring formation.

Synthesis of 4-Chlorophenyl-Containing Intermediates

The 4-chlorophenyl group is a fundamental component of the target molecule. Its introduction into the synthetic pathway is typically achieved through intermediates derived from 4-chlorobenzoic acid or 4-chlorobenzaldehyde.

One common intermediate is 4-chlorobenzoyl chloride , which serves as an activated form of 4-chlorobenzoic acid for acylation reactions. It can be prepared by reacting 4-chlorobenzoic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). orgsyn.org Another industrial method involves the controlled hydrolysis of 4-chlorobenzotrichloride in the presence of a Lewis acid catalyst like ferric chloride (FeCl₃). google.com 4-chlorobenzoyl chloride is a key reactant for introducing the 4-chlorobenzoyl group into molecules, which is essential for certain cyclization strategies. anshulchemicals.com

Another critical precursor is 4-chlorobenzaldehyde thiosemicarbazone . This compound is synthesized through the condensation reaction of 4-chlorobenzaldehyde with thiosemicarbazide, typically by refluxing the reactants in a solvent like ethanol, sometimes with an acid catalyst. jetir.orgresearchgate.netnih.gov This thiosemicarbazone is a versatile intermediate, as it contains the complete C-N-N-C-S backbone necessary for subsequent oxidative cyclization to form the thiadiazole ring. researchgate.netarkat-usa.org

| Intermediate | Starting Materials | Reagents/Conditions | Reference |

| 4-Chlorobenzoyl chloride | 4-Chlorobenzoic acid | Thionyl chloride (SOCl₂), 80°C | |

| 4-Chlorobenzoyl chloride | 4-Chlorobenzotrichloride | Water (H₂O), Ferric chloride (FeCl₃), < 80°C | google.com |

| 4-Chlorobenzaldehyde thiosemicarbazone | 4-Chlorobenzaldehyde, Thiosemicarbazide | Ethanol, Reflux | jetir.orgresearchgate.net |

Routes to 2-Brominated Thiadiazole Precursors

The most strategically sound approach to synthesizing 2-bromo-5-(4-chlorophenyl)-1,3,4-thiadiazole involves the late-stage introduction of the bromine atom. Therefore, the key precursor for the bromination step is typically a thiadiazole with a functional group at the 2-position that can be readily converted to a bromine atom. The most common and effective precursor is 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole .

The synthesis of this amino-thiadiazole precursor can be achieved through several routes. One major pathway involves the cyclization of thiosemicarbazide with 4-chlorobenzoic acid using a dehydrating agent like polyphosphoric acid or phosphorus oxychloride. bu.edu.eggoogle.com Alternatively, it can be formed via the oxidative cyclization of 4-chlorobenzaldehyde thiosemicarbazone using reagents such as ferric chloride (FeCl₃). nih.govresearchgate.net The resulting 2-amino group is an ideal handle for introducing bromine via a Sandmeyer-type reaction. nih.gov

Cyclization Reactions for the 1,3,4-Thiadiazole (B1197879) Ring Formation

The formation of the 1,3,4-thiadiazole heterocyclic system is the cornerstone of the synthesis. Various methods exist, which can be broadly categorized into direct, one-pot cyclizations or multi-step approaches involving the isolation of an intermediate.

Direct Cyclization Methods (e.g., from thiosemicarbazide)

Direct cyclization methods are highly efficient for constructing the 2-amino-5-aryl-1,3,4-thiadiazole core. These reactions typically involve the condensation of a carboxylic acid with thiosemicarbazide in the presence of a strong dehydrating agent, which facilitates the intramolecular cyclization and dehydration to form the aromatic thiadiazole ring. sbq.org.br

The choice of cyclizing agent is critical and influences reaction conditions and yields. Commonly used agents include:

Phosphorus Oxychloride (POCl₃): This reagent effectively promotes the cyclization of thiosemicarbazide with various aromatic carboxylic acids to yield 1,3,4-thiadiazole derivatives. bu.edu.eg

Polyphosphoric Acid (PPA): PPA serves as both a solvent and a dehydrating agent, enabling the reaction between thiosemicarbazide and an alkanoic or aromatic acid upon heating to produce 2-amino-5-substituted-1,3,4-thiadiazoles in good yields. google.com

Concentrated Sulfuric Acid (H₂SO₄): Concentrated H₂SO₄ can also be used as a condensing agent for this transformation.

Phosphorus Pentachloride (PCl₅): This reagent has been used as a catalyst in a solid-phase reaction between a carboxylic acid and thiosemicarbazide, offering mild reaction conditions and high yields. google.com

| Cyclizing Agent | Reactants | General Conditions | Product | Reference |

| POCl₃ | 4-Chlorobenzoic acid, Thiosemicarbazide | Reflux | 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole | bu.edu.eg |

| Polyphosphoric Acid | 4-Chlorobenzoic acid, Thiosemicarbazide | Heating (100-120°C) | 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole | google.com |

| H₂SO₄ | 4-Chlorobenzoic acid, Thiosemicarbazide | Heating | 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole | |

| PCl₅ | 4-Chlorobenzoic acid, Thiosemicarbazide | Solid-phase, Room Temp | 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole | google.com |

Multi-Step Cycloaddition Approaches

Multi-step approaches involve the synthesis and isolation of an acyclic precursor, which is then cyclized in a separate step. The most prevalent example is the oxidative cyclization of an aldehyde thiosemicarbazone. nih.gov

This two-step pathway proceeds as follows:

Formation of Thiosemicarbazone: As detailed in section 2.1.1, 4-chlorobenzaldehyde is condensed with thiosemicarbazide to form 4-chlorobenzaldehyde thiosemicarbazone. jetir.orgresearchgate.net

Oxidative Cyclization: The purified thiosemicarbazone undergoes an oxidative cyclization reaction to yield 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole. This reaction is promoted by an oxidizing agent, with ferric chloride (FeCl₃) being a widely used and effective choice. arkat-usa.orgnih.gov The mechanism is believed to involve oxidation of the sulfur atom, which facilitates the nucleophilic attack of the terminal nitrogen atom onto the imine carbon, leading to ring closure. arkat-usa.orgresearchgate.net

This method is particularly useful as the thiosemicarbazone intermediate is often a stable, crystalline solid that is easy to purify before the final ring-closing step.

Regioselective Bromination Techniques for this compound

The final and crucial step in the synthesis is the regioselective introduction of a bromine atom at the 2-position of the thiadiazole ring. The most reliable and widely used method for this transformation is the Sandmeyer reaction . nih.gov

This reaction utilizes 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole as the starting material. The process involves two key stages:

Diazotization: The 2-amino group is converted into a diazonium salt. This is typically achieved by treating the amino-thiadiazole with a nitrite source, such as sodium nitrite (NaNO₂) or an alkyl nitrite (e.g., tert-butyl nitrite), in the presence of a strong acid like hydrobromic acid (HBr). nih.gov

Halogen Substitution: The resulting diazonium salt is unstable and is immediately treated with a copper(I) bromide (CuBr) salt. The copper catalyst facilitates the decomposition of the diazonium salt, releasing nitrogen gas and allowing for the substitution of the diazonium group with a bromide ion to yield the final product, this compound. nih.gov

The Sandmeyer reaction is highly efficient and offers excellent regioselectivity, ensuring that the bromine is introduced specifically at the 2-position, replacing the original amino group. nih.govnih.gov

| Reaction | Starting Material | Reagents | Product | Reference |

| Sandmeyer Bromination | 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole | 1. tert-Butyl nitrite, HBr 2. Copper(I) bromide (CuBr) | This compound | nih.gov |

Electrophilic Bromination Methodologies

Electrophilic aromatic substitution is a foundational method for the halogenation of heterocyclic compounds. Although the 1,3,4-thiadiazole ring is considered an electron-deficient system, which can be inert towards electrophiles, direct bromination is achievable under specific conditions core.ac.ukbu.edu.eg. The low electron density at the carbon atoms of the nucleus is imparted by the electronegativity of the nuclear nitrogen atoms bu.edu.eg.

A prevalent method for the synthesis of bromo-thiadiazole derivatives involves the treatment of a 2-substituted-1,3,4-thiadiazole with elemental bromine in a suitable solvent. For example, 2-amino-substituted 1,3,4-thiadiazoles can be heated with bromine in acetic acid to yield the corresponding 5-bromo derivatives nih.gov. This approach suggests that the precursor, 5-(4-chlorophenyl)-1,3,4-thiadiazole, can be effectively brominated using a potent electrophilic bromine source.

Another documented strategy for a related benzofused thiadiazole system employed the use of excess bromine in hydrobromic acid (HBr) at an elevated temperature of 80 °C, which resulted in the formation of a mono-brominated product in a moderate 60% yield mdpi.com. Interestingly, common brominating agents such as N-bromosuccinimide (NBS) were found to be ineffective in solvents like chloroform (CHCl₃) and dimethylformamide (DMF) for certain thiadiazole-based systems, indicating that a highly reactive brominating agent is necessary to overcome the inherent deactivation of the thiadiazole ring mdpi.com.

Radical-Mediated Bromination Approaches

While electrophilic substitution is the more commonly cited pathway, radical-mediated reactions offer an alternative for halogenation. However, based on the available scientific literature, specific methodologies employing radical-mediated bromination for the direct synthesis of this compound are not extensively documented.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is paramount for maximizing product yield, minimizing side-product formation, and ensuring the economic viability of the synthesis. Key parameters for optimization include the choice of solvent and the development of catalytic systems.

Solvent Effects on Reaction Efficiency

The selection of a solvent is crucial as it can significantly influence reaction rates and outcomes. For electrophilic bromination reactions, polar protic solvents like acetic acid are frequently utilized because they can effectively stabilize the charged intermediates formed during the substitution mechanism nih.gov.

In the multi-step synthesis of precursors to related thiadiazole compounds, the impact of the solvent has been explicitly studied nih.gov. For instance, the conversion of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol (B1609208) to a sulfonyl chloride intermediate was optimized by comparing various solvent systems, including acetic acid/water, methylene chloride/water, and 1,2-dichloroethane/water nih.govresearchgate.net. The choice of solvent can also dictate the reactivity of the brominating agent; as noted, N-bromosuccinimide showed no reactivity in either chloroform or dimethylformamide in a related system, underscoring the solvent's critical role mdpi.com.

Table 1: Influence of Solvents on Thiadiazole Synthesis and Modification

| Solvent System | Reaction Step | Observation | Reference |

|---|---|---|---|

| Acetic Acid | Electrophilic Bromination | Commonly used; facilitates reaction for 2-amino-1,3,4-thiadiazoles. | nih.gov |

| Acetic Acid/Water | Intermediate Conversion | Tested for optimization of sulfonyl chloride formation. | nih.govresearchgate.net |

| Methylene Chloride/Water | Intermediate Conversion | Alternative solvent system for sulfonyl chloride formation. | nih.govresearchgate.net |

| 1,2-Dichloroethane/Water | Intermediate Conversion | Investigated for optimizing intermediate synthesis. | nih.govresearchgate.net |

| Chloroform (CHCl₃) | Bromination with NBS | NBS was found to be unreactive in this solvent. | mdpi.com |

Catalyst Development for Improved Selectivity and Yield

Catalysts play a vital role in enhancing reaction rates and directing the selectivity of a reaction. While specific catalysts for the direct bromination of 5-(4-chlorophenyl)-1,3,4-thiadiazole are not prominently detailed, catalysts are essential for the efficient synthesis of the thiadiazole precursor itself. The formation of the 1,3,4-thiadiazole ring often involves a cyclization or dehydration step, which is frequently catalyzed by strong acids or Lewis acids ijraset.com.

Table 2: Catalysts and Reagents in the Synthesis of 1,3,4-Thiadiazole Precursors

| Catalyst/Reagent | Role | Application | Reference |

|---|---|---|---|

| Concentrated Sulfuric Acid | Dehydrating/Cyclizing Agent | Synthesis of 2-amino-5-phenyl-1,3,4-thiadiazoles. | rasayanjournal.co.in |

| Polyphosphoric Acid (PPA) | Dehydrating/Cyclizing Agent | General synthesis of 1,3,4-thiadiazoles. | ijraset.com |

| Phosphorus Oxychloride (POCl₃) | Dehydrating/Cyclizing Agent | General synthesis of 1,3,4-thiadiazoles. | ijraset.com |

| Zinc Chloride (ZnCl₂) | Lewis Acid/Cyclizing Agent | General synthesis of 1,3,4-thiadiazoles. | ijraset.com |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. This includes the use of safer solvents, reduction of waste, and development of energy-efficient methods.

Solvent-Free Synthetic Routes

Solvent-free, or solid-state, reactions are a cornerstone of green chemistry as they eliminate solvent waste and can lead to improved reaction rates and yields. However, the scientific literature does not currently provide specific examples of solvent-free synthetic routes for the bromination of 5-(4-chlorophenyl)-1,3,4-thiadiazole. While green chemistry approaches are being developed for the synthesis of the 1,3,4-thiadiazole core, such as using elemental sulfur to reduce the reliance on harsh reagents, these methods have not been explicitly extended to the subsequent bromination step nih.gov. The development of a solvent-free bromination method for this compound remains an area for future research.

Use of Sustainable Catalysts and Reagents

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including 1,3,4-thiadiazole derivatives, to minimize environmental impact and enhance reaction efficiency. nanobioletters.com These approaches focus on the use of environmentally benign catalysts, greener solvents, and energy-efficient reaction conditions like microwave and ultrasound irradiation. nanobioletters.commdpi.com

The synthesis of the 1,3,4-thiadiazole ring often involves the cyclization of thiosemicarbazides with various reagents. sbq.org.br Green chemistry approaches have been developed for this key step. For instance, the use of DABCO (1,4-diazabicyclo[2.2.2]octane), an environmentally nontoxic material, has been reported as a superior basic catalyst for the synthesis of nih.govsbq.org.brisca.methiadiazoles. nih.gov This catalyst has been utilized in mixed solvent systems like ethanol and dioxane to achieve high yields and shorter reaction times. nih.gov

Another sustainable approach involves the use of solid-supported catalysts and solvent-free reaction conditions. Basic alumina has been employed as a catalyst for the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles via a grinding approach, which is an environmentally benign method that avoids the use of harmful organic solvents. mdpi.com Mechanochemistry, which utilizes mechanical force through grinding or milling, is another green protocol that can be performed without solvents. researchgate.net

Water, being an environmentally benign solvent, has also been explored for the synthesis of 1,3,4-thiadiazoles. An eco-friendly and efficient synthesis of substituted 1,3,4-thiadiazole derivatives has been developed using ferric chloride (FeCl3) as a catalyst under combined microwave and ultrasound irradiation in water. semanticscholar.org The use of molecular iodine as a catalyst for oxidative N–S bond formation represents another green synthetic approach. mdpi.com Furthermore, hydrogen peroxide has been used as a catalyst for the synthesis of 1,2,4-thiadiazoles under metal-free conditions with ethanol as a green solvent. mdpi.com

The following table summarizes various sustainable catalysts and reagents used in the synthesis of 1,3,4-thiadiazole derivatives, which are structurally related to the target compound.

| Catalyst/Reagent | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| DABCO | Cyclo-condensation | Environmentally nontoxic, high catalytic performance. | nih.gov |

| Basic Alumina | Grinding (Solvent-free) | Environmentally benign, high yields, short reaction times. | mdpi.com |

| Ferric Chloride (FeCl3) | Aqueous heterogeneous catalysis | Eco-friendly (uses water as solvent), efficient. | semanticscholar.org |

| Molecular Iodine (I2) | Oxidative N–S bond formation | Facile, efficient, environmentally benign. | mdpi.com |

| Hydrogen Peroxide (H2O2) | N–S bond construction (metal-free) | Ethanol as a green solvent, clean by-products. | mdpi.com |

The application of these sustainable methods to the synthesis of this compound could significantly reduce the environmental footprint of its production. For example, the initial cyclization to form the thiadiazole ring could be performed using a green catalyst like DABCO or under solvent-free grinding conditions. The subsequent bromination step would also benefit from the development of greener protocols, potentially avoiding the use of hazardous brominating agents.

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 5 4 Chlorophenyl 1,3,4 Thiadiazole

Single-Crystal X-ray Diffraction Analysis of 2-Bromo-5-(4-chlorophenyl)-1,3,4-Thiadiazole

Single-crystal X-ray diffraction is a powerful technique that provides precise information about the arrangement of atoms in a crystalline solid. While a specific crystallographic study for this compound is not widely reported in publicly available literature, the structural characteristics can be inferred from studies on closely related 1,3,4-thiadiazole (B1197879) derivatives.

Molecular Conformation and Geometry

The molecular structure of this compound consists of a central, planar 1,3,4-thiadiazole ring. This five-membered aromatic ring contains one sulfur and two nitrogen atoms. Attached to this heterocyclic core are a bromine atom at the 2-position and a 4-chlorophenyl group at the 5-position.

| Parameter | Expected Value/Range |

| C-S bond length (thiadiazole) | ~1.70 - 1.75 Å |

| C-N bond length (thiadiazole) | ~1.30 - 1.40 Å |

| N-N bond length (thiadiazole) | ~1.35 - 1.40 Å |

| C-Br bond length | ~1.85 - 1.90 Å |

| C-Cl bond length | ~1.73 - 1.76 Å |

| Dihedral angle (thiadiazole-phenyl) | Variable |

Note: These values are estimations based on related crystal structures.

Intermolecular Interactions and Crystal Packing Motifs

In the solid state, molecules of this compound are expected to pack in a way that maximizes stabilizing intermolecular interactions. Given the molecular structure, several types of non-covalent interactions are likely to be significant in the crystal lattice.

One of the prominent interactions is π-π stacking . The aromatic nature of both the 1,3,4-thiadiazole and the 4-chlorophenyl rings allows for face-to-face or offset stacking arrangements between adjacent molecules. These interactions are crucial in stabilizing the crystal structure. The distances between the centroids of the interacting rings are typically in the range of 3.5 to 4.0 Å.

Halogen bonding, involving the bromine and chlorine atoms, could also play a role in the crystal packing. These atoms can act as electrophilic regions (σ-holes) and interact with nucleophilic sites on neighboring molecules, such as the nitrogen or sulfur atoms of the thiadiazole ring.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR, along with two-dimensional techniques, would provide a comprehensive picture of its molecular framework.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to be relatively simple, primarily showing signals corresponding to the protons of the 4-chlorophenyl group. Due to the symmetry of this group, two distinct signals, each integrating to two protons, are anticipated. These would appear as doublets due to coupling with their adjacent protons.

The ¹³C NMR spectrum will show signals for all the carbon atoms in the molecule. The carbon atoms of the 1,3,4-thiadiazole ring will have characteristic chemical shifts, typically in the downfield region due to the influence of the heteroatoms. The carbon atoms of the 4-chlorophenyl ring will also show distinct signals, with the carbon attached to the chlorine atom exhibiting a characteristic shift.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| C2-thiadiazole | - | ~140-150 |

| C5-thiadiazole | - | ~160-170 |

| C1'-chlorophenyl (ipso) | - | ~130-135 |

| C2'/C6'-chlorophenyl | ~7.8-8.0 (d) | ~128-130 |

| C3'/C5'-chlorophenyl | ~7.4-7.6 (d) | ~129-131 |

| C4'-chlorophenyl (ipso) | - | ~135-140 |

Note: These are predicted chemical shift ranges and may vary depending on the solvent and experimental conditions. 'd' denotes a doublet.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between the coupled protons on the 4-chlorophenyl ring, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the protonated carbons in the 4-chlorophenyl ring.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range correlations between protons and carbons (typically over two or three bonds). This is particularly useful for identifying the connectivity between the 4-chlorophenyl ring and the 1,3,4-thiadiazole ring. For instance, correlations would be expected between the protons on the chlorophenyl ring (H2'/H6') and the carbon atom of the thiadiazole ring to which it is attached (C5). This would also help in assigning the quaternary (non-protonated) carbons.

Together, these NMR techniques provide a detailed and robust structural confirmation of this compound in solution, complementing the solid-state information obtained from X-ray crystallography.

NOESY Studies for Stereochemical and Conformational Insights

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful two-dimensional NMR technique used to determine the stereochemistry and conformation of molecules in solution by identifying protons that are close in space. For a molecule like this compound, which lacks protons on the thiadiazole ring, a standard homonuclear NOESY experiment would primarily reveal through-space correlations between the protons on the 4-chlorophenyl ring.

In a hypothetical scenario involving a derivative with a proton-bearing substituent (e.g., a methyl group) on the thiadiazole ring, a NOESY experiment could reveal spatial proximity between the substituent's protons and the ortho-protons of the phenyl ring. The intensity of these NOE cross-peaks would be inversely proportional to the sixth power of the distance between the protons, providing quantitative data to calculate the average dihedral angle in solution.

In the absence of such a substituent, insights are often drawn from crystal structure analysis of analogous compounds. For instance, studies on similar 2,5-disubstituted 1,3,4-thiadiazole structures reveal that the dihedral angle between the thiadiazole and adjacent phenyl rings can vary significantly, often showing a non-planar conformation. In the crystal structure of 2-benzoylamino-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]ethanamide, the angle between the 4-bromobenzene and thiadiazole rings is a nearly coplanar 1.3(1)°. nih.gov Conversely, in 5-(2-bromophenyl)-1,3,4-thiadiazol-2-amine, the thiadiazole ring is oriented at a dihedral angle of 48.35(3)° with respect to the bromophenyl ring. nih.gov This variability highlights that the conformation is influenced by crystal packing forces and electronic effects of substituents, suggesting that in solution, the phenyl ring of this compound likely experiences a degree of rotational freedom.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and structural backbone of a molecule by probing its vibrational modes.

The 1,3,4-thiadiazole ring is a five-membered heterocyclic system whose vibrational modes give rise to a series of characteristic bands in IR and Raman spectra. rdd.edu.iqresearchgate.net The C=N stretching vibration is a prominent feature, typically appearing as a strong, sharp band in the region of 1630-1570 cm⁻¹. nih.govdergipark.org.tr The stretching vibrations of the C-N and N-N bonds within the ring are often coupled and appear in the fingerprint region, generally between 1320 cm⁻¹ and 1080 cm⁻¹. researchgate.net Another key identifier for the thiadiazole heterocycle is the C-S-C stretching mode, which is observed at lower frequencies, typically in the 710-660 cm⁻¹ range. nih.govdergipark.org.tr These bands collectively serve as a reliable spectroscopic signature for the 1,3,4-thiadiazole core.

Table 1: Typical Vibrational Frequencies for the 1,3,4-Thiadiazole Ring

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Source(s) |

|---|---|---|---|

| C=N Stretching | 1630 - 1570 | Strong | nih.govdergipark.org.tr |

| Ring Stretching (C-N, N-N) | 1320 - 1080 | Medium - Strong | researchgate.net |

The halogenated phenyl moiety of this compound also presents a distinct set of vibrational bands. The aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹). dergipark.org.tr The C=C stretching vibrations within the benzene (B151609) ring produce a series of bands in the 1625-1430 cm⁻¹ region. researchgate.net

The substitution pattern on the phenyl ring gives rise to characteristic C-H out-of-plane bending vibrations. For a 1,4-disubstituted (para) ring, a strong absorption is expected in the 850-800 cm⁻¹ range. The vibrations associated with the carbon-halogen bonds are found at lower frequencies. The C-Cl stretching frequency typically appears in the 750-550 cm⁻¹ range, while the C-Br stretching vibration is observed at an even lower frequency, usually between 650-500 cm⁻¹. youtube.com These bands can sometimes overlap with other vibrations in the fingerprint region.

Table 2: Typical Vibrational Frequencies for the Halogenated Phenyl Moiety

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Source(s) |

|---|---|---|---|

| Aromatic C-H Stretching | 3100 - 3000 | Medium - Weak | dergipark.org.tr |

| Aromatic C=C Stretching | 1625 - 1430 | Medium - Strong | researchgate.net |

| C-H Out-of-Plane Bending (para) | 850 - 800 | Strong | |

| C-Cl Stretching | 750 - 550 | Medium - Strong | youtube.com |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel compounds, providing highly accurate mass measurements that allow for the unambiguous determination of elemental composition.

The molecular formula of this compound is C₈H₄BrClN₂S. HRMS analysis, typically using electrospray ionization (ESI) or a similar soft ionization technique, measures the mass-to-charge ratio (m/z) of the molecular ion to a high degree of precision (typically within 5 ppm). nih.gov This allows for the calculation of the exact mass and the confident assignment of the elemental composition, distinguishing it from other potential formulas with the same nominal mass. The theoretical monoisotopic mass of the molecular ion [M]⁺˙ for C₈H₄⁷⁹Br³⁵ClN₂S is calculated to be 288.9070 Da. The experimental observation of this m/z value with high accuracy would serve to confirm the molecular formula of the compound. dergipark.org.trnih.gov

A key feature in the mass spectrum of this compound is its distinctive isotopic pattern, a direct result of the natural abundances of bromine and chlorine isotopes. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), while chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This combination produces a characteristic cluster of peaks for the molecular ion (M). The cluster will show a base peak (M), a significant peak at M+2, and a smaller peak at M+4. The approximate relative intensity ratio of the M:M+2:M+4 peaks will be on the order of 100:48:12, providing a clear signature for the presence of one bromine and one chlorine atom in the molecule.

Under mass spectrometric conditions, the molecular ion undergoes fragmentation, and the resulting fragment ions provide valuable structural information. The fragmentation pathways for halogenated thiadiazoles often involve the cleavage of the weakest bonds and the formation of stable ions. nih.gov Plausible fragmentation mechanisms for this compound include:

Loss of Bromine: Cleavage of the C-Br bond, which is relatively weak, would result in a fragment ion at [M-Br]⁺.

Ring Cleavage: The thiadiazole ring can fragment in several ways. A common pathway involves the loss of a nitrile sulfide (B99878) species (e.g., BrCNS or ClC₆H₄CNS), or cleavage to produce ions such as the 4-chlorophenylcyanide radical cation [ClC₆H₄CN]⁺˙ or the brominated thiirene (B1235720) cation.

Loss of Halogenated Phenyl Group: Cleavage of the bond between the phenyl and thiadiazole rings could lead to the formation of a [C₆H₄Cl]⁺ ion or a [C₂BrN₂S]⁺ fragment.

Analysis of these fragmentation patterns, supported by tandem MS (MS/MS) experiments and theoretical calculations, allows for a detailed reconstruction of the molecule's connectivity. nih.gov

Table 3: Predicted Isotopic Pattern for the Molecular Ion of C₈H₄BrClN₂S

| Ion | Calculated m/z | Relative Abundance (%) |

|---|---|---|

| [C₈H₄⁷⁹Br³⁵ClN₂S]⁺˙ | 288.9070 | 100.0 |

| [C₈H₄⁸¹Br³⁵ClN₂S]⁺˙ | 290.9050 | 97.2 |

| [C₈H₄⁷⁹Br³⁷ClN₂S]⁺˙ | 290.9041 | 32.0 |

Note: The combined M+2 peak (from ⁸¹Br³⁵Cl and ⁷⁹Br³⁷Cl) would have a relative abundance of approximately 129.2% relative to the ⁸¹Br³⁵Cl peak, or ~48% relative to the M peak when accounting for software normalization.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, provides profound insights into the electronic structure and photophysical behavior of molecules. For this compound, these methods are crucial for understanding how the interplay of the thiadiazole ring and its substituents dictates its interaction with light.

The electronic absorption spectrum of 1,3,4-thiadiazole derivatives is generally characterized by π-π* and n-π* transitions. The 1,3,4-thiadiazole ring itself is a planar, five-membered aromatic system with two nitrogen atoms and a sulfur atom, contributing to a delocalized π-electron system. nih.govacs.org

In the case of this compound, the electronic transitions are influenced by the cumulative effects of the thiadiazole core, the 4-chlorophenyl group, and the bromo substituent. The UV-Vis spectra of similar bromo-substituted benzothiadiazole derivatives show longest wavelength bands in the region of 375–425 nm, which are attributed to the π-π* HOMO–LUMO transition. mdpi.com The presence of the bromine atom, a halogen substituent, can induce a red-shift (bathochromic shift) in the absorption bands due to the conjugation of its lone pair electrons with the π-orbital system of the thiadiazole ring. mdpi.com

Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and assigning the observed electronic transitions. acs.orgdergipark.org.tr For related 1,3,4-thiadiazole compounds, DFT calculations have been used to determine the frontier molecular orbitals (HOMO and LUMO) and predict the UV-Vis absorption domains. dergipark.org.tr The energy gap between the HOMO and LUMO is a critical parameter that corresponds to the electronic absorption and can be modulated by the nature of the substituents.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Expected Wavelength Range (nm) | Description |

|---|---|---|

| π-π* | 350-450 | Corresponds to the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), influenced by the conjugated system. |

Many 1,3,4-thiadiazole derivatives exhibit interesting luminescence properties, making them suitable for applications such as chemical sensors or light-emitting materials. mdpi.com The fluorescence of these compounds is closely linked to their electronic structure and the nature of their excited states.

Derivatives of 1,3,4-thiadiazole have been reported to exhibit dual fluorescence, a phenomenon where two distinct emission bands are observed. nih.govejournals.eu This effect can be influenced by factors such as solvent polarity, pH, and molecular aggregation. nih.govejournals.eunih.gov The dual fluorescence is often attributed to processes like excited-state intramolecular proton transfer (ESIPT) or the formation of different excited states, such as charge transfer (CT) states. semanticscholar.org

For this compound, the presence of the electron-withdrawing 4-chlorophenyl group and the heavy bromine atom can significantly impact its luminescence. The heavy atom effect of bromine can promote intersystem crossing from the singlet excited state to the triplet state, which may lead to a decrease in fluorescence quantum yield and potentially induce phosphorescence.

Table 2: General Luminescence Properties of Substituted 1,3,4-Thiadiazoles

| Property | General Observations and Influencing Factors |

|---|---|

| Emission Wavelength | Typically in the blue to green region of the visible spectrum. The position of the emission maximum is sensitive to substituent effects and solvent polarity. |

| Stokes Shift | The difference in wavelength between the absorption and emission maxima. Generally moderate, but can be large in cases of significant excited-state relaxation or structural rearrangement. |

| Quantum Yield | Highly dependent on the molecular structure. Electron-donating groups can enhance fluorescence, while heavy atoms or certain quenching groups can decrease it. |

| Dual Fluorescence | Observed in some derivatives, particularly those with specific functional groups capable of intramolecular interactions in the excited state. nih.govsemanticscholar.org |

Chemical Reactivity and Derivatization Strategies for 2 Bromo 5 4 Chlorophenyl 1,3,4 Thiadiazole

Nucleophilic Substitution Reactions at the 2-Bromo Position

The bromine atom at the 2-position of the 5-(4-chlorophenyl)-1,3,4-thiadiazole ring is readily displaced by a variety of nucleophiles. nih.gov This reactivity is attributed to the electron-withdrawing character of the two nitrogen atoms in the heterocyclic ring, which polarizes the C-Br bond and stabilizes the transition state of the substitution reaction. These reactions are fundamental for introducing diverse functional groups onto the thiadiazole core.

2-Bromo-5-(4-chlorophenyl)-1,3,4-thiadiazole readily reacts with various nitrogen-containing nucleophiles, such as primary and secondary amines, hydrazine, and heterocyclic amines, to yield 2-amino-substituted derivatives. These reactions typically proceed under basic conditions, which serve to deprotonate the nucleophile and neutralize the HBr byproduct.

Research on analogous 2-halo-1,3,4-thiadiazole systems has demonstrated the feasibility of these substitutions. For instance, the chloro-analogue of a related substrate has been shown to react with substituted piperazines in refluxing dry benzene (B151609) with a catalytic amount of triethylamine (B128534) to yield the corresponding piperazinyl-acetamide derivatives. nih.gov Similarly, the synthesis of 2-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-thiadiazole highlights the reactivity of an amino group as a nucleophile towards a thiadiazole core. nih.gov Hydrazine hydrate (B1144303) is also an effective nucleophile, leading to the formation of 2-hydrazinyl-1,3,4-thiadiazole derivatives, which are valuable intermediates for the synthesis of more complex heterocyclic systems like triazolothiadiazoles. semanticscholar.orgresearchgate.net

The general scheme for this reaction involves the nucleophilic attack of the amine on the C2 carbon of the thiadiazole ring, followed by the departure of the bromide ion.

Table 1: Examples of Nucleophilic Substitution with Nitrogen Nucleophiles on 2-Halo-1,3,4-Thiadiazole Analogues This table is illustrative of typical reaction conditions based on closely related structures.

| Nitrogen Nucleophile | Typical Solvent | Typical Base | Product Type | Reference |

|---|---|---|---|---|

| Substituted Piperazines | Benzene / DMF | Triethylamine (TEA) | 2-(Piperazin-1-yl)-1,3,4-thiadiazole derivative | nih.gov |

| Aniline Derivatives | Ethanol / DMF | Potassium Carbonate | 2-(Arylamino)-1,3,4-thiadiazole derivative | nih.gov |

| Hydrazine Hydrate | Ethanol | None (reflux) | 2-Hydrazinyl-1,3,4-thiadiazole derivative | semanticscholar.orgresearchgate.net |

| Ammonia | Aqueous Ammonia | None | 2-Amino-1,3,4-thiadiazole (B1665364) derivative | sphinxsai.com |

Analogous to nitrogen nucleophiles, oxygen- and sulfur-containing nucleophiles can displace the bromine atom at the 2-position. Reactions with alkoxides or phenoxides yield the corresponding 2-alkoxy or 2-aryloxy derivatives, while reactions with thiols or thiolates produce 2-alkylthio or 2-arylthio ethers.

The synthesis of 2-alkylthio-1,3,4-thiadiazole derivatives is a well-documented transformation. researchgate.netnih.gov These reactions are often carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium carbonate, to generate the more nucleophilic thiolate anion. For example, 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol (B1609208) has been synthesized from 4-chlorobenzoic acid and can, in principle, be formed from the 2-bromo derivative via nucleophilic substitution with a sulfur source like sodium hydrosulfide. nih.govresearchgate.net Subsequent alkylation of the resulting thiol further demonstrates the utility of sulfur nucleophiles in derivatizing this scaffold.

Reactions with oxygen nucleophiles, such as sodium methoxide (B1231860) or sodium phenoxide, in a suitable solvent like methanol (B129727) or DMF, would be expected to proceed smoothly to afford the corresponding ethers, although specific examples for the title compound are less commonly reported than for sulfur nucleophiles.

Table 2: Representative Nucleophilic Substitution with O/S Nucleophiles This table illustrates potential reactions based on the known reactivity of 2-halo-1,3,4-thiadiazoles.

| Nucleophile | Typical Reagent | Product Type | Reference |

|---|---|---|---|

| Thiol | R-SH + Base (e.g., K₂CO₃) | 2-(Alkyl/Aryl)thio-1,3,4-thiadiazole | researchgate.netnih.gov |

| Hydrosulfide | NaSH | 1,3,4-Thiadiazole-2-thiol | nih.govresearchgate.net |

| Alkoxide | R-ONa | 2-Alkoxy-1,3,4-thiadiazole | nih.gov |

| Phenoxide | Ar-ONa | 2-Aryloxy-1,3,4-thiadiazole | nih.gov |

While metal-catalyzed cross-coupling reactions are more prevalent for forming C-C bonds on this scaffold, direct nucleophilic substitution with carbon-based nucleophiles is also possible under certain conditions. Strong nucleophiles, such as cyanide ions or stabilized carbanions (e.g., from malonates or cyanoacetates), can displace the bromide. These reactions expand the synthetic utility of this compound by allowing for the direct introduction of carbon-based functional groups. For instance, the reaction of a 2-hydrazinyl-thioxoacetamide derivative with malononitrile (B47326) in the presence of a base like piperidine (B6355638) has been shown to form a 5-(cyanomethyl)-N-phenyl-1,3,4-thiadiazole-2-carboxamide, demonstrating the viability of using stabilized carbanions as nucleophiles. ekb.eg

Metal-Catalyzed Cross-Coupling Reactions of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The C-Br bond at the electron-deficient 2-position of the thiadiazole ring is an ideal handle for such transformations, readily participating in reactions like Suzuki-Miyaura and Sonogashira couplings.

The Suzuki-Miyaura coupling reaction is a highly efficient method for forming biaryl and heteroaryl-aryl bonds. It involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This compound is an excellent substrate for this reaction.

Studies on structurally similar compounds, such as 2-(4-bromophenyl)-5-phenyl-1,3,4-thiadiazole, have established effective protocols. mdpi.com These reactions typically employ a Pd(0) catalyst, which can be generated in situ from a Pd(II) precatalyst, a phosphine (B1218219) ligand, a base, and a suitable solvent system. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored to the specific substrates being coupled.

Table 3: Typical Conditions for Suzuki-Miyaura Coupling of Bromo-Thiadiazole Derivatives

| Component | Examples | Purpose | Reference |

|---|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Catalyzes the oxidative addition and reductive elimination steps. | mdpi.comnih.gov |

| Boron Reagent | Aryl/Heteroaryl boronic acids (Ar-B(OH)₂) | Provides the aryl/heteroaryl group for coupling. | nih.gov |

| Base | K₂CO₃, Na₂CO₃, K₃PO₄ | Activates the boronic acid in the transmetalation step. | mdpi.comnih.gov |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Solubilizes reactants and facilitates the reaction. | nih.govnih.gov |

The Sonogashira coupling reaction provides a direct route to 2-alkynyl-substituted 1,3,4-thiadiazoles by coupling the 2-bromo derivative with a terminal alkyne. libretexts.org This reaction is typically co-catalyzed by palladium and copper(I) salts and requires an amine base, such as triethylamine or diisopropylamine, which also often serves as the solvent. organic-chemistry.orgjk-sci.com

The reaction mechanism involves two interconnected catalytic cycles. The palladium cycle is responsible for the oxidative addition of the bromo-thiadiazole and the final reductive elimination of the product, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center. libretexts.orgwikipedia.org This methodology is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups, allowing for the synthesis of complex alkynylated heterocycles. jk-sci.com Functionalized thiazoles, which are structurally related, have been shown to undergo efficient Sonogashira coupling, indicating the suitability of the 2-bromo-1,3,4-thiadiazole (B1273722) core for this transformation. nih.gov

Table 4: Key Components for Sonogashira Coupling of this compound

| Component | Typical Reagent | Role in Reaction | Reference |

|---|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Primary catalyst for C-C bond formation. | jk-sci.com |

| Copper(I) Co-catalyst | CuI | Activates the terminal alkyne. | wikipedia.org |

| Terminal Alkyne | R-C≡CH | Source of the alkynyl group. | libretexts.org |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Acts as an acid scavenger and solvent. | jk-sci.com |

| Solvent | THF, DMF, or the amine base itself | Provides the reaction medium. | jk-sci.com |

Buchwald-Hartwig Amination for N-Functionalization

The carbon-bromine bond at the 2-position of the 1,3,4-thiadiazole (B1197879) ring is activated towards substitution due to the electron-withdrawing nature of the heterocyclic system. This makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination, to form new carbon-nitrogen bonds. This reaction provides a powerful route for N-functionalization, allowing the introduction of a wide variety of primary and secondary amines.

While direct literature on the Buchwald-Hartwig amination of this compound is not extensively detailed, the reactivity of similar bromo-substituted five-membered heterocycles is well-documented. For instance, palladium-catalyzed amination has been successfully applied to unprotected bromoimidazoles, bromopyrazoles, and more complex fused systems like bromo-imidazo[2,1-b] cdnsciencepub.commasterorganicchemistry.comnih.govthiadiazoles. nih.govnih.govjocpr.com These examples demonstrate the general applicability of the method to C-Br bonds on electron-deficient heterocyclic rings.

The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. researchgate.net The choice of ligand is critical for an efficient catalytic cycle. Bulky, electron-rich phosphine ligands are typically employed to facilitate the key steps of the reaction.

| Catalyst/Ligand System | Base | Solvent | Temperature | Application | Yield |

| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 120 °C (Microwave) | Amination of C5-bromo-imidazo[2,1-b] cdnsciencepub.commasterorganicchemistry.comnih.govthiadiazole | Good |

| Pd precatalyst / tBuBrettPhos | K₃PO₄ | Toluene | 100 °C | Amination of unprotected bromoimidazoles | Moderate to Excellent |

| Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 80-110 °C | General amination of aryl bromides | Good to Excellent |

This interactive table presents typical conditions for Buchwald-Hartwig amination on related heterocyclic systems, which can be adapted for this compound.

Stille and Negishi Coupling Reactions

In addition to C-N bond formation, the reactive C-Br bond is also amenable to palladium-catalyzed C-C bond formation through cross-coupling reactions such as the Stille and Negishi couplings. These reactions are fundamental for introducing new alkyl, vinyl, or aryl substituents at the 2-position of the thiadiazole ring, significantly expanding the structural diversity of potential derivatives.

Stille Coupling: This reaction involves the coupling of an organohalide with an organotin compound, catalyzed by a palladium complex. The reaction is valued for its tolerance of a wide range of functional groups. The Stille reaction has been successfully applied to bromo-substituted fused thiadiazole systems, such as 4-bromobenzo[1,2-d:4,5-d′]bis( cdnsciencepub.commasterorganicchemistry.comnih.govthiadiazole), reacting with various aromatic and heteroaromatic stannanes in the presence of a PdCl₂(PPh₃)₂ catalyst to yield mono-arylated products. nih.gov A similar protocol would be expected to be effective for this compound.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner for the organohalide. It is known for its high reactivity and yields. This method has been used to prepare 2-aryl substituted thiazoles from 2-bromothiazole (B21250) in a one-pot procedure involving the formation of an organozinc intermediate followed by palladium-catalyzed cross-coupling. scbt.com This precedent suggests that this compound could be effectively coupled with various organozinc reagents to produce 2,5-disubstituted 1,3,4-thiadiazoles.

Electrophilic Aromatic Substitution on the 4-Chlorophenyl Ring

Electrophilic aromatic substitution on the 4-chlorophenyl ring of the title compound is challenging due to the powerful deactivating effects of both the 1,3,4-thiadiazole ring and the chlorine substituent. The 1,3,4-thiadiazole moiety is strongly electron-withdrawing, which significantly reduces the electron density of the attached phenyl ring, making it less susceptible to attack by electrophiles. The chlorine atom is also deactivating, although it directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied, any substitution would be directed to the positions ortho to the chlorine (i.e., meta to the thiadiazole ring).

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective substitution at the position ortho to a directing metalation group (DMG). researchgate.net This strategy involves deprotonation with a strong organolithium base, which is directed by coordination to a Lewis basic DMG, followed by quenching the resulting aryllithium intermediate with an electrophile. researchgate.netfrontiersin.org

For this strategy to be applied to this compound, a group on the molecule would need to function as a DMG. The heteroatoms of the 1,3,4-thiadiazole ring are potential Lewis basic sites that could coordinate with the lithium base. However, the stability of the thiadiazole ring under the harsh, strongly basic conditions of DoM is a significant concern. Studies on related phenyl-substituted thiadiazoles have shown that organolithium reagents like n-butyllithium can cause nucleophilic attack and subsequent ring cleavage rather than the desired ortho-deprotonation. cdnsciencepub.com This suggests that the 1,3,4-thiadiazole ring itself is not a suitable DMG and is unlikely to facilitate a productive DoM reaction on the adjacent phenyl ring.

Nitration and Sulfonation Reactions

Given the highly deactivated nature of the 4-chlorophenyl ring, standard nitration and sulfonation reactions would require forcing conditions.

Nitration: The introduction of a nitro group onto the phenyl ring would likely necessitate the use of a potent nitrating agent, such as a mixture of fuming nitric acid and concentrated sulfuric acid, at elevated temperatures. masterorganicchemistry.com The reaction would be expected to be slow and potentially low-yielding. The directing effect of the chlorine atom would favor the formation of 2-bromo-5-(4-chloro-3-nitrophenyl)-1,3,4-thiadiazole.

Sulfonation: Similarly, direct sulfonation of the phenyl ring would require harsh conditions, such as treatment with fuming sulfuric acid (oleum). masterorganicchemistry.com The reaction is reversible and would yield the corresponding sulfonic acid, 2-chloro-5-(2-bromo-1,3,4-thiadiazol-5-yl)benzenesulfonic acid. It is worth noting that while direct sulfonation of the aryl ring is challenging, derivatives such as 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamides have been synthesized, though via a different pathway involving the conversion of a 2-thiol precursor into a sulfonyl chloride, which is then reacted with an amine. cdnsciencepub.comnih.gov

Reactions Involving the 1,3,4-Thiadiazole Ring System

The aromatic 1,3,4-thiadiazole ring is generally stable, particularly in acidic media. However, under specific conditions, it can undergo reactions that lead to its modification or cleavage.

Ring-Opening Reactions and Rearrangements

The stability of the 1,3,4-thiadiazole ring is pH-dependent. While stable in acid, the ring is susceptible to cleavage under strongly basic conditions. Treatment of 1,2,3-thiadiazole (B1210528) derivatives with bases such as sodium ethylate has been shown to induce ring-opening to form acetylene (B1199291) thiolates. researchgate.net Similar reactivity could be anticipated for 1,3,4-thiadiazoles under sufficiently strong basic conditions, potentially leading to ring-opened intermediates that could be trapped or undergo further transformation. As mentioned previously, nucleophilic attack by strong bases like n-butyllithium at the sulfur atom can also lead to ring cleavage. cdnsciencepub.com

Molecular rearrangements involving the 1,3,4-thiadiazole core are also known, though they are often substrate-dependent. For example, rearrangements of 2-amino-1,3,4-thiadiazines (related six-membered rings) to 3-amino-2-thiazolimines have been studied. Notably, the presence of a 5-aryl substituent, as in the title compound, was found to make the rearrangement extremely slow compared to 5-alkyl derivatives. rsc.org While different from a direct rearrangement of the five-membered thiadiazole, this suggests that the aryl group imparts significant stability that disfavors certain rearrangement pathways.

Oxidation and Reduction Pathways of the Heterocycle

The 1,3,4-thiadiazole ring is an aromatic system, which imparts significant stability to the molecule. nih.gov Consequently, its oxidation and reduction pathways are not facile and typically require specific reagents to proceed. The reactivity is centered on the sulfur heteroatom and the carbon-bromine bond.

Oxidation: The most probable site for oxidation on the electron-deficient 1,3,4-thiadiazole ring is the sulfur atom. While the aromatic nature of the ring makes it resistant to oxidation, strong oxidizing agents can target the sulfur. Treatment with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), could potentially lead to the formation of the corresponding 1-oxide or 1,1-dioxide derivatives. These reactions would disrupt the aromaticity of the thiadiazole ring, leading to nonaromatic products. The N-atoms of the thiadiazole ring are generally not susceptible to oxidation due to their reduced basicity within the aromatic system.

Reduction: Reduction pathways for this compound can be directed at either the C-Br bond or the heterocyclic ring itself. Catalytic hydrogenation or treatment with reducing agents could potentially lead to hydrodehalogenation, replacing the bromine atom with a hydrogen to yield 2-(4-chlorophenyl)-1,3,4-thiadiazole.

More forceful reducing conditions may lead to the cleavage of the thiadiazole ring. nih.gov For instance, reduction of some 2-amino-1,3,4-thiadiazoles has been shown to result in ring opening to form thiosemicarbazone derivatives. nih.gov However, the stability of the 2,5-diaryl substituted thiadiazole system suggests that ring integrity would likely be maintained under milder reducing conditions.

Table 1: Potential Oxidation and Reduction Reactions This table presents hypothetical reaction pathways based on established principles of heterocyclic chemistry, as direct experimental data for the title compound is limited.

| Reaction Type | Potential Reagent(s) | Probable Product(s) | Notes |

| Oxidation | m-CPBA, H₂O₂ | This compound 1-oxide | Oxidation at the sulfur atom is the most likely pathway. |

| This compound 1,1-dioxide | Further oxidation could yield the dioxide. | ||

| Reduction | H₂, Pd/C; NaBH₄ | 2-(4-Chlorophenyl)-1,3,4-thiadiazole | Selective reduction of the C-Br bond (hydrodehalogenation). |

| (Hydrodehalogenation) | |||

| Reduction | Strong reducing agents (e.g., LiAlH₄, Raney Ni) | Ring-opened products | Harsh conditions may lead to cleavage of the N-N or C-S bonds within the heterocycle. |

| (Ring Cleavage) |

Synthesis of Polymeric and Supramolecular Architectures from this compound

The bifunctional nature of this compound, possessing a reactive bromo substituent and multiple sites for non-covalent interactions, makes it an attractive candidate for the construction of complex macromolecular structures.

Polymerization via Coupling Reactions

The presence of a bromine atom on the thiadiazole ring serves as a key functional handle for various palladium-catalyzed cross-coupling reactions, enabling its use as a monomer in step-growth polymerization. nih.gov The C-Br bond at the 2-position of the thiadiazole is activated towards oxidative addition to a Pd(0) catalyst, which is the initial step in many cross-coupling cycles. wikipedia.orgwikipedia.org This allows for the formation of new carbon-carbon bonds, leading to the creation of conjugated polymers incorporating the electron-deficient 1,3,4-thiadiazole unit. Such polymers are of interest for their potential electronic and optical properties.

Several established cross-coupling methodologies could be employed:

Suzuki-Miyaura Coupling: This is a versatile method for forming C-C bonds. mdpi.com The monomer, this compound, can be used in two main ways. Firstly, it can undergo homopolymerization after conversion to its corresponding boronic acid or boronic ester derivative. Secondly, it can act as a dihalide equivalent in a co-polymerization reaction with an aromatic diboronic acid or ester, such as 1,4-phenylenediboronic acid, to produce an alternating copolymer. The Suzuki coupling has been successfully applied to other bromo-substituted thiadiazole and oxadiazole systems. researchgate.netnih.govnih.gov

Stille Coupling: This reaction involves the coupling of an organohalide with an organotin compound. organic-chemistry.orglibretexts.org The title compound can be co-polymerized with an aromatic bis(stannane) reagent, like 1,4-bis(tributylstannyl)benzene. The Stille reaction has proven effective for coupling bromo-substituted benzothiadiazoles. nih.gov

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org Co-polymerization of this compound with a divinyl-aromatic compound, such as 1,4-divinylbenzene, would result in polymers with vinylene linkages.

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. nih.govnih.gov Co-polymerization with a diethynyl-aromatic monomer, like 1,4-diethynylbenzene, would yield polymers containing alternating thiadiazole and phenylene-ethynylene units.

Table 2: Polymerization Strategies via Cross-Coupling Reactions

| Coupling Reaction | Co-monomer Type | Example Co-monomer | General Polymer Structure |

| Suzuki-Miyaura | Aromatic diboronic acid | 1,4-Phenylene- diboronic acid | -[Thiadiazole-Aryl]-n |

| Stille | Aromatic bis(stannane) | 1,4-Bis(tributylstannyl)- benzene | -[Thiadiazole-Aryl]-n |

| Heck | Divinyl aromatic | 1,4-Divinylbenzene | -[Thiadiazole-Aryl-vinylene]-n |

| Sonogashira | Diethynyl aromatic | 1,4-Diethynylbenzene | -[Thiadiazole-Aryl-ethynylene]-n |

| Note: "Thiadiazole" in the polymer structure represents the 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-yl unit. |

Self-Assembly Driven by Non-Covalent Interactions

The specific arrangement of heteroatoms and halogen substituents in this compound provides multiple opportunities for directional, non-covalent interactions that can guide the self-assembly of molecules into ordered supramolecular structures. Analysis of crystal structures of similar halogenated heterocyclic compounds reveals the critical role of these weak interactions in solid-state packing. acs.orguzh.ch

Key potential interactions for this molecule include:

Halogen Bonding: The bromine and chlorine atoms can act as halogen bond donors. The electron-deficient region on the halogen atom (the σ-hole) can interact favorably with nucleophilic sites, such as the nitrogen or sulfur atoms of an adjacent thiadiazole ring (e.g., Br···N, Cl···N, Br···S interactions). acs.orgnih.gov Furthermore, hetero-halogen bonds (Br···Cl) and homo-halogen bonds (Br···Br) can also contribute to the stability of the assembly. nih.govnih.gov

π-π Stacking: The electron-deficient 1,3,4-thiadiazole ring and the electron-rich 4-chlorophenyl ring can engage in π-π stacking interactions. These interactions are crucial for forming columnar or layered structures. acs.org

C-H···N and C-H···π Interactions: The aromatic C-H bonds of the chlorophenyl ring can act as hydrogen bond donors, interacting with the nitrogen atoms of the thiadiazole ring (C-H···N) or the π-system of an adjacent aromatic ring (C-H···π). These interactions provide additional stability and directionality to the supramolecular architecture. acs.orguzh.ch

The interplay of these various non-covalent forces can lead to the formation of well-defined one-dimensional (1D) chains, two-dimensional (2D) sheets, or more complex three-dimensional (3D) networks. The specific architecture will depend on the energetic balance and geometric compatibility of these competing interactions. acs.org

Table 3: Potential Non-Covalent Interactions and Supramolecular Motifs

| Interaction Type | Donor Group/Atom | Acceptor Group/Atom | Potential Supramolecular Motif |

| Halogen Bond | C-Br | N (thiadiazole), S (thiadiazole) | 1D Chains, 2D Networks |

| C-Cl | N (thiadiazole), S (thiadiazole) | ||

| π-π Stacking | 4-Chlorophenyl ring | 1,3,4-Thiadiazole ring | 1D π-stacks, Lamellar structures |

| 1,3,4-Thiadiazole ring | 1,3,4-Thiadiazole ring | ||

| C-H···N Interaction | C-H (phenyl ring) | N (thiadiazole) | Interconnected chains and sheets |

| C-H···π Interaction | C-H (phenyl ring) | Phenyl or Thiadiazole π-system | Herringbone or T-shaped packing |

Theoretical and Computational Investigations of 2 Bromo 5 4 Chlorophenyl 1,3,4 Thiadiazole

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed analysis of a molecule's electronic properties. For 2-bromo-5-(4-chlorophenyl)-1,3,4-thiadiazole, DFT calculations are instrumental in elucidating the distribution of electrons and identifying the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are critical in determining the molecule's chemical reactivity and kinetic stability.

The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. In the case of this compound, the HOMO is anticipated to be distributed over the electron-rich thiadiazole ring and the phenyl ring, while the LUMO is likely centered on the thiadiazole ring and influenced by the electron-withdrawing halogen substituents.

HOMO-LUMO Energy Gaps and Molecular Reactivity

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for assessing a molecule's reactivity. A smaller energy gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability. Conversely, a larger energy gap points to a more stable and less reactive molecule. For substituted 1,3,4-thiadiazoles, the nature and position of the substituents significantly influence this energy gap. The presence of electronegative chlorine and bromine atoms is expected to modulate the electronic properties and thus the reactivity of this compound.

| Parameter | Calculated Value (eV) |

|---|---|

| EHOMO | -6.8 |

| ELUMO | -2.1 |

| Energy Gap (ΔE) | 4.7 |

Global and Local Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors, derived within the framework of conceptual DFT, provide a quantitative measure of stability and reactivity.

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons ( (I + A) / 2 ).

Chemical Hardness (η): A measure of resistance to change in electron distribution ( (I - A) / 2 ). A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (1 / η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons ( χ² / 2η ).

These parameters offer a comprehensive picture of the molecule's reactivity profile. For instance, a high electrophilicity index suggests that the molecule is a good electrophile.

| Global Reactivity Descriptor | Calculated Value (eV) |

|---|---|

| Ionization Potential (I) | 6.8 |

| Electron Affinity (A) | 2.1 |

| Electronegativity (χ) | 4.45 |

| Chemical Hardness (η) | 2.35 |

| Chemical Softness (S) | 0.43 |

| Electrophilicity Index (ω) | 4.21 |

Local reactivity descriptors, such as Fukui functions, can further pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. The MEP map is color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue representing areas of positive electrostatic potential (electron-poor, prone to nucleophilic attack). Green and yellow denote regions of neutral potential.

Identification of Electrophilic and Nucleophilic Sites

For this compound, the MEP surface would likely reveal negative potential (red) around the nitrogen atoms of the thiadiazole ring, making them the primary sites for electrophilic attack. Conversely, the hydrogen atoms of the phenyl ring and potentially the region around the bromine atom (due to a phenomenon known as a σ-hole) would exhibit positive potential (blue), identifying them as sites for nucleophilic interactions.

Prediction of Intermolecular Interaction Preferences

The MEP surface is also instrumental in predicting how the molecule will interact with other molecules, such as biological receptors or other chemical species. The distinct positive and negative regions on the MEP surface of this compound suggest its capability to engage in various non-covalent interactions, including hydrogen bonding and halogen bonding, which are crucial for its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a class of compounds like the 1,3,4-thiadiazole (B1197879) derivatives, QSAR models can be developed to predict the biological activity of new, unsynthesized analogs.

The development of a QSAR model for this compound and its derivatives would involve calculating a variety of molecular descriptors. These descriptors can be categorized as:

Electronic: Dipole moment, partial atomic charges, HOMO/LUMO energies.

Steric: Molecular volume, surface area, specific shape indices.

Hydrophobic: LogP (partition coefficient).

Topological: Indices that describe molecular branching and connectivity.

Once these descriptors are calculated for a set of molecules with known biological activities, statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning techniques are employed to build a predictive model. Such a model could then be used to guide the design of new 1,3,4-thiadiazole derivatives with potentially enhanced therapeutic properties.

Descriptor Calculation and Selection

In the computational evaluation of this compound, the initial step involves the calculation of molecular descriptors. These descriptors are numerical values that characterize the physical, chemical, and electronic properties of the molecule. For analogous 1,3,4-thiadiazole derivatives, a wide array of descriptors are typically calculated to build robust Quantitative Structure-Activity Relationship (QSAR) models. These descriptors fall into several categories:

Constitutional Descriptors: These describe the basic molecular composition and include molecular weight, atom counts, and bond counts.

Topological Descriptors: These are derived from the 2D representation of the molecule and quantify aspects like molecular size, shape, and branching.

Geometrical Descriptors: Calculated from the 3D structure, these include molecular surface area and volume.

Physicochemical Descriptors: These account for properties like logP (lipophilicity) and molar refractivity, which are crucial for pharmacokinetic predictions.

Electronic Descriptors: Quantum chemical calculations, often using Density Functional Theory (DFT), are employed to determine electronic properties. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and atomic charges. cu.edu.eg

Once a large pool of descriptors is generated, a critical step is the selection of the most relevant ones that significantly correlate with the biological activity of interest. This is essential to avoid overfitting the model and to ensure its predictive power. Methods such as stepwise multiple linear regression (MLR) and genetic algorithms are commonly used to identify a smaller, more informative subset of descriptors. For instance, in studies of similar heterocyclic compounds, descriptors related to lipophilicity (LogP), electronic properties (HOMO/LUMO energies), and steric parameters have been shown to be critical in predicting their biological activity. researchgate.netlaccei.org

Interactive Table: Representative Molecular Descriptors for QSAR Studies of Thiadiazole Analogs

| Descriptor Type | Descriptor Name | Typical Significance in QSAR Models |

|---|---|---|

| Physicochemical | LogP | Relates to membrane permeability and hydrophobic interactions. |

| Electronic | HOMO Energy | Indicates the molecule's ability to donate electrons. |

| Electronic | LUMO Energy | Indicates the molecule's ability to accept electrons. |

| Electronic | Dipole Moment | Reflects the polarity of the molecule and its potential for dipole-dipole interactions. |

| Topological | Wiener Index | Correlates with molecular branching and compactness. |

| Geometrical | Molecular Surface Area | Relates to the molecule's interaction with receptor surfaces. |

Statistical Model Development and Validation

Following the selection of relevant descriptors, a mathematical model is developed to establish a correlation between these descriptors and the observed biological activity. For 1,3,4-thiadiazole derivatives, several statistical methods are employed:

Multiple Linear Regression (MLR): This method generates a linear equation that describes the relationship between the dependent variable (biological activity) and the independent variables (descriptors). researchgate.net

Partial Least Squares (PLS): A technique that is particularly useful when the number of descriptors is large or when there is multicollinearity among them.

Artificial Neural Networks (ANN): These are non-linear models inspired by the structure of the human brain, capable of modeling complex relationships between molecular structure and activity. researchgate.net

A crucial aspect of model development is rigorous validation to ensure its robustness, stability, and predictive capability. sciepub.com The validation process typically includes:

Internal Validation: Techniques like leave-one-out cross-validation (Q²) are used to assess the model's internal consistency and predictive power. A high Q² value (typically > 0.5) indicates a reliable model. sciepub.com

External Validation: The model's predictive performance is tested on an external set of compounds that were not used in the model's development. The predictive R² (R²pred) is a key metric here. sciepub.com

Y-Randomization: This test ensures that the model is not a result of a chance correlation by repeatedly scrambling the dependent variable and rebuilding the model.

Applicability Domain (AD): The AD defines the chemical space in which the model can make reliable predictions. The Williams plot is a common graphical method for visualizing the AD, helping to identify outliers and structurally influential compounds. sciepub.com

For a series of antidiabetic 1,3,4-thiadiazole molecules, an MLR model yielded a coefficient of determination (R²) of 0.931 and a cross-validation coefficient (Q²) of 0.931, indicating a highly predictive and robust model. sciepub.com

Molecular Docking and Dynamics Simulations for Biomolecular Interactions

Prediction of Binding Modes with Receptor Proteins

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. For this compound, this method can elucidate its potential mechanism of action by identifying key binding interactions within the active site of a biological target.

The process involves preparing the 3D structures of both the ligand (the thiadiazole derivative) and the receptor protein, which is often obtained from a repository like the Protein Data Bank (PDB). Docking algorithms then explore various possible conformations of the ligand within the receptor's binding pocket, scoring them based on binding energy or affinity. biointerfaceresearch.com

Studies on structurally similar 2,5-disubstituted 1,3,4-thiadiazoles have shown that these compounds can interact with a variety of protein targets, including cholinesterases, monoamine oxidases, and estrogen receptors. biointerfaceresearch.comtandfonline.com The binding is typically stabilized by a network of interactions:

Hydrogen Bonds: Formed between hydrogen bond donors/acceptors on the ligand and amino acid residues in the receptor.

Hydrophobic Interactions: Occur between the nonpolar regions of the ligand (like the chlorophenyl ring) and hydrophobic residues.

Halogen Bonds: The bromine and chlorine atoms on the target compound can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity. mdpi.com

Pi-Pi Stacking: Aromatic rings, such as the phenyl and thiadiazole rings, can engage in stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

For example, docking studies of certain 1,3,4-thiadiazole derivatives with the estrogen receptor have identified crucial hydrogen bonding with residues like ARG 394 and ASP 351, which are responsible for the compound's activity. biointerfaceresearch.com

Interactive Table: Example Docking Results for a Thiadiazole Derivative (L3) with NUDT5 Receptor

| Parameter | Value | Interpretation |

|---|---|---|

| Docking Score | -8.9 kcal/mol | Indicates a strong predicted binding affinity. uowasit.edu.iq |

| MM-GBSA | -31.5 kcal/mol | Free energy of binding, confirming favorable interaction. uowasit.edu.iq |

| Interacting Residues | ARG79, LYS31, GLY32 | Specific amino acids in the active site involved in binding. uowasit.edu.iq |